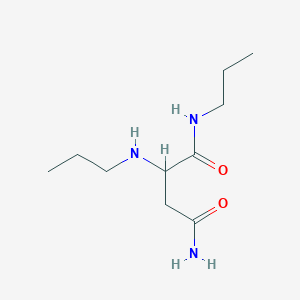

N-propyl-2-(propylamino)butanediamide

Description

Significance of Butanediamide Derivatives in Chemical and Biological Sciences

Butanediamide, also known as succinamide, and its derivatives are a class of organic compounds characterized by a four-carbon chain with two amide groups. chemeo.comnist.gov The amide functional group is a cornerstone of organic and medicinal chemistry, found in a wide array of pharmaceuticals, natural products, and biologically active compounds. pulsus.com The presence of two amide moieties in butanediamide derivatives imparts specific properties that make them valuable in various scientific contexts.

The amide bond's planarity and ability to act as both a hydrogen bond donor and acceptor are fundamental to its role in molecular recognition and the structural integrity of peptides and proteins. researchgate.net In medicinal chemistry, approximately 25% of all drugs contain at least one amide group. acs.org Butanediamide derivatives have been investigated for a range of biological activities, including their potential as anti-inflammatory agents and inhibitors of cyclooxygenase and lipoxygenase pathways. nih.gov

Furthermore, the diamide (B1670390) structure is a key feature in certain classes of modern insecticides. nih.govekb.eg These compounds can act as potent and selective modulators of insect ryanodine receptors, leading to effective pest control. ekb.egnih.gov The structural versatility of butanediamide derivatives allows for the synthesis of a wide range of analogues with tailored properties, making them attractive scaffolds for drug discovery and agrochemical research. mdpi.comnih.gov The development of novel synthetic methodologies for creating diamides, for instance, using catalysts like niobium(V) oxide, further expands the accessibility and diversity of these compounds for scientific investigation. acs.org

The following table provides a summary of the diverse applications of butanediamide and other diamide derivatives in scientific research:

| Area of Application | Significance of Diamide Structure |

| Medicinal Chemistry | Core component of numerous pharmaceuticals, contributing to target binding and pharmacokinetic properties. acs.org |

| Agrochemicals | Active ingredient in a new class of insecticides targeting insect ryanodine receptors. ekb.eg |

| Material Science | Monomeric units for the synthesis of polymers like nylon, providing structural integrity through hydrogen bonding. chemistrytalk.org |

| Organic Synthesis | Versatile building blocks and intermediates for the construction of more complex molecules. pulsus.com |

Scope and Objectives of Academic Research on N-propyl-2-(propylamino)butanediamide

Given the lack of specific literature on this compound, academic research on this compound would be exploratory in nature, aiming to characterize its fundamental properties and potential applications. The scope of such research would logically begin with its chemical synthesis and purification, followed by a thorough investigation of its physicochemical and spectroscopic properties.

The primary objectives of academic research on this compound would likely include:

Synthesis and Characterization: The initial and most crucial step would be the development of a reliable synthetic route to produce this compound in sufficient purity and yield. Subsequent characterization would involve techniques such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry to confirm its molecular structure.

Physicochemical Properties: A key objective would be to determine the fundamental physicochemical properties of the compound. Due to the absence of experimental data, predictive models can provide initial estimates for these properties.

Predicted Physicochemical Properties of this compound (Note: These are estimated values and require experimental verification)

| Property | Predicted Value |

| Molecular Formula | C10H22N4O2 |

| Molecular Weight | 230.31 g/mol |

| Hydrogen Bond Donors | 4 |

| Hydrogen Bond Acceptors | 4 |

| LogP (Octanol-Water Partition Coefficient) | -0.5 to 0.5 |

| Polar Surface Area | ~100 Ų |

Exploration of Biological Activity: Drawing from the known biological activities of other N-substituted diamides, a significant research objective would be to screen this compound for potential biological effects. nih.govnih.gov This could involve in vitro assays to assess its antimicrobial, antifungal, anti-inflammatory, or cytotoxic properties. The presence of two propyl groups and an additional amino group could lead to unique interactions with biological targets. nih.gov

Coordination Chemistry: The nitrogen and oxygen atoms in the diamide and amino functionalities of this compound could act as ligands for metal ions. Therefore, another research avenue would be to investigate its coordination chemistry with various metal centers, which could lead to the development of new catalysts or materials.

Structural and Conformational Analysis: A detailed study of the compound's three-dimensional structure and conformational preferences, potentially through X-ray crystallography if suitable crystals can be obtained, would provide valuable insights into its properties and potential interactions with other molecules.

Structure

3D Structure

Properties

Molecular Formula |

C10H21N3O2 |

|---|---|

Molecular Weight |

215.29 g/mol |

IUPAC Name |

N-propyl-2-(propylamino)butanediamide |

InChI |

InChI=1S/C10H21N3O2/c1-3-5-12-8(7-9(11)14)10(15)13-6-4-2/h8,12H,3-7H2,1-2H3,(H2,11,14)(H,13,15) |

InChI Key |

BILWDMZFYLAKBP-UHFFFAOYSA-N |

Canonical SMILES |

CCCNC(CC(=O)N)C(=O)NCCC |

Origin of Product |

United States |

Synthetic Methodologies and Advanced Chemical Derivatization of N Propyl 2 Propylamino Butanediamide

Retrosynthetic Analysis and Optimized Synthetic Pathways to the Butanediamide Core Structure

A retrosynthetic analysis of N-propyl-2-(propylamino)butanediamide (I) suggests several potential disconnections. The most logical approach involves disconnecting the amide and the C2-N bonds, leading back to a readily available chiral precursor such as aspartic acid.

Retrosynthetic Pathway:

A primary disconnection of the two N-propyl amide bonds in target molecule I reveals a 2-(propylamino)butanedioic acid intermediate (II ). A subsequent C-N bond disconnection at the C2 position points to a 2-halobutenedioic acid derivative (III ) and propylamine (B44156). Alternatively, and more strategically, the 2-propylamino group can be traced back to a primary amino group, suggesting L- or D-aspartic acid (IV ) as an ideal starting material. This approach offers inherent stereochemical control at the C2 position.

Optimized Synthetic Pathway:

An optimized forward synthesis, commencing from L-aspartic acid (IV ), would proceed as follows:

Protection and Amidation: The carboxyl groups of L-aspartic acid are first activated to facilitate amide bond formation with propylamine. A common method involves the use of coupling agents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with Hydroxybenzotriazole (HOBt) to form the diamide (B1670390) (V ). During this step, the α-amino group of aspartic acid must be protected, for instance with a Boc (tert-butyloxycarbonyl) group.

Introduction of the 2-Propylamino Group: Following the formation of the butanediamide core, the protecting group on the α-amino group is removed. The resulting primary amine (VI ) can then be selectively N-alkylated. A highly effective method for this transformation is reductive amination. nih.govnih.govresearchgate.net This involves reacting the primary amine with propanal to form an intermediate imine, which is subsequently reduced in situ using a mild reducing agent like sodium triacetoxyborohydride (B8407120) (STAB) to yield the target compound I . nih.govresearchgate.net This one-pot procedure is generally high-yielding and avoids the over-alkylation often associated with direct alkylation using propyl halides. researchgate.net

| Step | Starting Material | Reagents and Conditions | Intermediate/Product |

| 1 | Boc-L-Aspartic Acid | Propylamine, EDC, HOBt, DMF | Boc-protected diamide (V ) |

| 2 | Intermediate V | Trifluoroacetic acid (TFA) in DCM | Deprotected diamide (VI ) |

| 3 | Intermediate VI | Propanal, NaBH(OAc)₃, DCE | This compound (I ) |

Functionalization Strategies for Propyl and Propylamino Moieties within the Butanediamide Scaffold

The propyl and propylamino groups serve as handles for further derivatization, enabling the synthesis of a library of analogs with diverse properties.

Functionalization of the N-Propyl Groups: To functionalize the amide N-propyl groups, one could start with a functionalized propylamine derivative in the initial amidation step. For example, using 3-azidopropylamine would introduce an azide (B81097) moiety, which can then be used for "click" chemistry reactions.

Modification of the 2-(Propylamino) Group: The secondary amine at the C2 position is a prime site for modification. It can be acylated to form amides or sulfonamides, or it can be further alkylated. For instance, reaction with a bifunctional electrophile could be used to dimerize the scaffold.

Terminal Functionalization: A more versatile strategy involves using a propyl derivative with a terminal functional group (or a precursor) in the reductive amination step. For example, using a protected 3-hydroxypropanal (B37111) would introduce a hydroxyl group, which could then be used for esterification or etherification.

| Moiety | Functionalization Strategy | Reagents/Conditions | Potential Application |

| Amide N-Propyl | Use of functionalized amine | 3-Azidopropylamine, EDC/HOBt | Introduction of bioorthogonal handles |

| 2-(Propylamino) | Acylation | Acetyl chloride, Et₃N | Altering electronic properties |

| 2-(Propylamino) | Reductive amination with functionalized aldehyde | 3-(tert-Butyldimethylsilyloxy)propanal, NaBH(OAc)₃ | Introduction of a conjugation site |

Radiochemical Synthesis Approaches for N-Propyl-containing Butanediamide Analogs for Molecular Imaging

The development of radiolabeled analogs of this compound would enable its use as a tracer in Positron Emission Tomography (PET). The short half-lives of PET isotopes like Carbon-11 (t½ ≈ 20.4 min) and Fluorine-18 (t½ ≈ 109.8 min) necessitate rapid and efficient radiolabeling methods. mdpi.comsemanticscholar.org

Carbon-11 Labeling: One of the most common strategies for ¹¹C-labeling is methylation using [¹¹C]methyl iodide or [¹¹C]methyl triflate. mdpi.com To synthesize a ¹¹C-labeled version of the target compound, a des-propyl precursor would be required. For instance, a precursor with a secondary amine at C2 (N-propyl-2-aminobutane-diamide) could be reacted with [¹¹C]propyl iodide. However, the synthesis of [¹¹C]propyl iodide is less common than [¹¹C]methyl iodide. A more feasible approach would be to label a related analog. For example, reacting the secondary amine precursor with [¹¹C]methyl iodide would yield an N-methyl-N-propyl analog. [¹¹C]Carbon monoxide and [¹¹C]hydrogen cyanide are also versatile building blocks for introducing the ¹¹C isotope. nih.govnih.gov

Fluorine-18 Labeling: Fluorine-18 can be introduced by nucleophilic substitution using [¹⁸F]fluoride. A common strategy is to perform an alkylation reaction with a precursor containing a good leaving group. For the target molecule, a des-propyl precursor could be reacted with [¹⁸F]fluoropropyl tosylate or bromide. This would attach a [¹⁸F]fluoropropyl group to the C2-amino nitrogen. This approach is widely used in the synthesis of PET tracers. nih.gov

| Isotope | Labeling Strategy | Precursor | Radiolabeling Agent |

| ¹¹C | N-Alkylation | N-propyl-2-aminobutane-diamide | [¹¹C]Propyl Iodide (hypothetical) |

| ¹⁸F | N-Fluoroalkylation | N-propyl-2-aminobutane-diamide | [¹⁸F]Fluoropropyl tosylate |

Design and Synthesis of this compound Conjugates for Biomolecular Applications

To be used in biomolecular applications, such as targeted drug delivery or as a component of a molecular probe, the butanediamide scaffold needs to be conjugated to a biomolecule (e.g., peptide, antibody, or oligonucleotide). This typically requires the introduction of a reactive functional group onto the small molecule that is orthogonal to the functionalities on the biomolecule.

Design and Synthesis:

A common strategy is to append a linker with a terminal reactive group to one of the N-propyl chains. The synthesis would start with a modified propylamine, for example, N-Boc-1,3-diaminopropane. This would be coupled to the aspartic acid core as described in section 2.1. After the synthesis of the main scaffold is complete, the Boc group would be removed, revealing a primary amine. This primary amine is an excellent handle for conjugation. nih.gov

This terminal amine can be reacted with various bifunctional crosslinkers. For example, reaction with an N-hydroxysuccinimide (NHS) ester-maleimide crosslinker would result in a maleimide-functionalized butanediamide derivative. nih.govrsc.org The maleimide (B117702) group can then selectively react with thiol groups, such as those from cysteine residues in proteins, to form a stable thioether linkage. nih.gov Amide bond formation between the terminal amine and a carboxylic acid on a biomolecule, facilitated by coupling agents like EDC, is another widely used conjugation method. nih.govresearchgate.netyoutube.com

| Linker Functional Group | Biomolecule Target | Resulting Linkage |

| Amine (-NH₂) | Activated Carboxylic Acid (-COOH) | Amide |

| Maleimide | Thiol (-SH) | Thioether |

| Azide (-N₃) | Alkyne | Triazole (Click Chemistry) |

This modular approach allows for the pre-synthesis of a functionalized this compound derivative, which can then be conjugated to a variety of biomolecules in a separate, final step.

Emerging Research Applications and Methodological Advances for N Propyl 2 Propylamino Butanediamide

Development as a Chemical Probe for Exploring Dopaminergic and Glutamatergic Neurotransmission

The unique structure of N-propyl-2-(propylamino)butanediamide makes it a compelling candidate for development as a chemical probe to investigate dopaminergic and glutamatergic neurotransmitter systems. The propylamino moiety is a key structural feature in many compounds that interact with dopamine (B1211576) receptors and transporters. This suggests that this compound could be engineered to selectively bind to components of the dopaminergic system, enabling researchers to study the dynamics of dopamine signaling with high precision.

Furthermore, the butanediamide core can be systematically modified to modulate the compound's affinity and selectivity for specific glutamate (B1630785) receptor subtypes, such as NMDA and AMPA receptors. By developing radiolabeled or fluorescently tagged analogs of this compound, it may be possible to visualize and quantify the distribution and density of these receptors in different brain regions. Such probes would be invaluable for understanding the pathophysiology of neurological disorders where dopaminergic and glutamatergic pathways are dysregulated, including Parkinson's disease, schizophrenia, and depression.

| Potential Target | Rationale for Interaction | Potential Research Application |

| Dopamine Transporter (DAT) | The propylamino group is a common feature in DAT inhibitors. | Studying dopamine reuptake mechanisms and their role in addiction. |

| D2/D3 Dopamine Receptors | N-propyl substituents are known to confer high affinity for D2/D3 receptors. | Investigating the therapeutic potential for psychosis and motor disorders. |

| NMDA Receptors | The diamide (B1670390) structure can be optimized to interact with allosteric sites. | Exploring mechanisms of synaptic plasticity and excitotoxicity. |

| AMPA Receptors | Modifications to the butanediamide backbone could allow for subtype-selective modulation. | Developing tools to study learning, memory, and epilepsy. |

Potential for Integration into Advanced Drug Delivery Systems, such as Nanoparticle Conjugation for Targeted Cargo Release

The chemical properties of this compound lend themselves to integration into sophisticated drug delivery platforms. Its functional groups, including the amide and amine moieties, provide reactive handles for conjugation to nanoparticles, liposomes, or polymers. This would allow for the targeted delivery of therapeutic agents to specific cell types or tissues, minimizing off-target effects and enhancing therapeutic efficacy.

For instance, by attaching this compound to the surface of nanoparticles, it may be possible to create a drug delivery system that can cross the blood-brain barrier and selectively target neurons expressing specific receptors. Once at the target site, the cargo could be released in response to a physiological trigger, such as a change in pH or the presence of a particular enzyme. This approach could revolutionize the treatment of central nervous system disorders by enabling the precise delivery of drugs to the site of action.

Rational Design of Next-Generation Butanediamide-Based Bioactive Molecules with Enhanced Specificity

This compound can serve as a valuable scaffold for the rational design of new bioactive molecules with improved pharmacological properties. By systematically modifying its structure, researchers can explore the structure-activity relationships that govern its interactions with biological targets. Computational modeling and combinatorial chemistry approaches can be employed to design and synthesize libraries of butanediamide derivatives with enhanced specificity and potency.

One promising avenue of research is the development of bivalent ligands by linking two butanediamide pharmacophores. Such molecules could simultaneously engage with two different receptor sites, leading to novel pharmacological effects. For example, a bivalent ligand that targets both dopamine and glutamate receptors could offer a more comprehensive therapeutic approach for complex neurological disorders. The insights gained from these studies will not only advance our understanding of molecular recognition but also pave the way for the development of next-generation therapeutics.

| Structural Modification | Design Rationale | Desired Outcome |

| Chiral Synthesis | To isolate enantiomers with potentially different biological activities. | Improved receptor selectivity and reduced off-target effects. |

| Bioisosteric Replacement | To substitute functional groups to enhance pharmacokinetic properties. | Increased metabolic stability and oral bioavailability. |

| Constrained Analogs | To lock the molecule into a specific conformation for higher affinity. | Enhanced potency and specificity for the target receptor. |

Applications in Biosensing and Diagnostic Tool Development

The ability of this compound to be functionalized and conjugated to other molecules opens up possibilities for its use in the development of biosensors and diagnostic tools. By immobilizing the compound on a sensor surface, it could be used to detect the presence of specific biomarkers in biological samples. For example, a biosensor incorporating this compound could be designed to measure the concentration of a particular neurotransmitter or protein in cerebrospinal fluid, providing a valuable diagnostic tool for neurological diseases.

Furthermore, derivatives of this compound could be developed as contrast agents for molecular imaging techniques such as positron emission tomography (PET) and magnetic resonance imaging (MRI). These agents would allow for the non-invasive visualization of biological processes in real-time, providing crucial insights into disease mechanisms and facilitating the development of new treatments.

Conclusions and Future Research Trajectories for N Propyl 2 Propylamino Butanediamide Research

Synthesis of Key Academic Insights and Foundational Knowledge Gained

A review of available data indicates a lack of published academic studies on N-propyl-2-(propylamino)butanediamide. Consequently, there are no key academic insights or foundational knowledge to synthesize regarding its specific chemical properties, biological effects, or mechanism of action. The scientific community has yet to formally document the characteristics and potential applications of this particular compound in peer-reviewed literature.

Identification of Unexplored Research Avenues and Methodological Challenges

Given the absence of foundational research, the entire field of study for this compound can be considered an unexplored avenue. Foundational research would need to commence with the following:

Chemical Synthesis and Characterization: Development and optimization of a reliable synthetic route to produce this compound in sufficient purity and quantity for research purposes. This would be followed by comprehensive characterization using modern analytical techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography.

In Vitro Biological Screening: Initial screening of the compound against a wide range of biological targets to identify any potential bioactivity. This could include assays for enzyme inhibition, receptor binding, and antimicrobial or cytotoxic effects.

Pharmacokinetic Profiling: Preliminary assessment of the compound's absorption, distribution, metabolism, and excretion (ADME) properties to determine its potential as a drug candidate.

A significant methodological challenge will be the lack of pre-existing data to guide this research. Scientists would be working without the benefit of prior studies to inform their hypotheses or experimental designs.

Broader Implications for Chemical Biology, Neuropharmacology, and Medicinal Chemistry

Without any established biological activity or mechanism of action, it is premature to speculate on the broader implications of this compound for chemical biology, neuropharmacology, or medicinal chemistry. While the diamide (B1670390) functional group is present in many biologically active molecules, the specific contribution of the N-propyl and propylamino substituents in this particular arrangement is unknown.

Future research, once the foundational knowledge is established, could potentially uncover activities that would have implications for these fields. For instance, if the compound were found to interact with a specific neurological target, it could become a lead compound for the development of new therapies in neuropharmacology. Similarly, if it were to demonstrate a novel mode of action, it could become a valuable tool in chemical biology for probing cellular pathways. However, until such research is conducted and published, any discussion of its implications remains speculative.

Q & A

Basic Research Questions

Q. What analytical methods are recommended to determine the purity of N-propyl-2-(propylamino)butanediamide in academic research?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection is the gold standard for purity analysis, as outlined in USP protocols for structurally related amides like Prilocaine. These methods require comparison against certified reference standards (CRS) to ensure 99.0–101.0% purity on an anhydrous basis. Additional validation via mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) ensures structural integrity .

Q. What synthetic routes are feasible for N-propyl-2-(propylamino)butanediamide, and how can researchers optimize yield?

- Methodological Answer : Synthesis typically involves sequential amidations of butanedioic acid derivatives. For example:

- Step 1 : React butanedioic acid dichloride with propylamine under inert conditions (Schlenk line) to form intermediates.

- Step 2 : Use coupling agents like EDCI/HOBt to minimize side reactions.

- Step 3 : Purify via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient).

Similar approaches are documented for 4-chloro-2-(propylamino)benzonitrile, where protecting groups and stoichiometric control are critical for >80% yield .

Q. Which spectroscopic techniques are most effective for structural characterization?

- Methodological Answer :

- 1H/13C NMR : Assign propylamino (δ 1.2–1.6 ppm for CH₂, δ 2.8–3.2 ppm for NH) and amide protons (δ 6.5–7.5 ppm).

- IR Spectroscopy : Confirm amide C=O stretches (~1650 cm⁻¹) and N-H bends (~1550 cm⁻¹).

- HRMS : Validate molecular weight (e.g., [M+H]+ calculated for C₁₀H₂₁N₃O₂: 228.1701) .

Advanced Research Questions

Q. How do propylamino substituents influence DNA binding affinity compared to ethylamino analogs, and what experimental factors must be controlled?

- Methodological Answer : Ethylamino derivatives (e.g., NDI-2e) exhibit higher binding constants (K₁ = 78 ± 23 × 10⁶ M⁻¹) but require higher concentrations in functional assays (e.g., >6.5 µM for DNA supercoiling). Propylamino analogs (e.g., NDI-2p) show lower affinity (K = 0.57 ± 0.17 × 10⁶ M⁻¹) due to steric hindrance but achieve biological effects at lower concentrations (5 µM). Key controls:

- Uniform buffer conditions (e.g., 10 mM Tris-HCl, pH 7.4).

- Complementary techniques (ITC for thermodynamics, topoisomerase assays for activity) .

Q. How can researchers resolve discrepancies between in vitro binding data and functional assay results?

- Methodological Answer : Discrepancies often arise from assay-specific conditions (e.g., ionic strength affecting intercalation). Strategies include:

- Orthogonal Validation : Surface plasmon resonance (SPR) to measure real-time binding kinetics.

- Mutagenesis : Modify DNA/protein targets to identify steric or hydrophobic interaction sites.

For example, ethylamino derivatives adopt dual DNA binding modes under varying salt conditions, while propylamino analogs exhibit single-mode binding .

Q. What role do steric and hydrophobic effects play in enzymatic target interactions?

- Methodological Answer : Propylamino groups introduce steric bulk, reducing binding affinity in rigid targets (e.g., DNA grooves). However, hydrophobic interactions dominate in flexible enzymes (e.g., proteases). Techniques to assess:

- Molecular Dynamics (MD) Simulations : Model ligand-protein docking (e.g., using AutoDock Vina).

- Fluorescence Quenching : Measure solvent accessibility of binding pockets.

For instance, 3,4-bis(propylamino)cyclobutenedione shows enhanced protease inhibition via hydrophobic side chains .

Data Contradiction Analysis

Q. Why do propylamino derivatives sometimes show lower binding constants but higher functional potency?

- Methodological Answer : This paradox is observed in DNA-binding studies, where propylamino derivatives (e.g., NDI-2p) exhibit lower K values but require lower concentrations to inhibit topoisomerase. This suggests:

- Binding Mode Specificity : Propylamino groups favor intercalation over groove binding.

- Kinetic vs. Thermodynamic Effects : Faster on/off rates may enhance functional activity despite weaker binding.

Resolve by pairing ITC (thermodynamics) with stopped-flow kinetics (kinetics) .

Tables of Key Findings

| Property | Ethylamino Derivative (NDI-2e) | Propylamino Derivative (NDI-2p) |

|---|---|---|

| Binding Constant (K, M⁻¹) | 78 ± 23 × 10⁶ | 0.57 ± 0.17 × 10⁶ |

| Functional Assay EC₅₀ | >6.5 µM | 5 µM |

| Dominant Binding Mode | Dual (groove + intercalation) | Single (intercalation) |

| Key Structural Factor | Shorter chain enables flexibility | Steric hindrance limits flexibility |

Data adapted from comparative studies on naphthalene diimide derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.